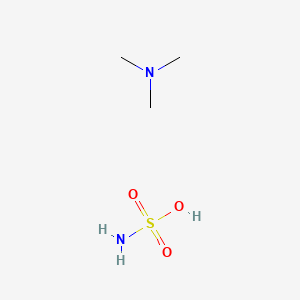

Trimethylammonium sulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfamate de triméthylammonium est un composé d'ammonium quaternaire avec des applications significatives dans divers domaines, y compris la chimie, la biologie et l'industrie. Ce composé est connu pour ses propriétés uniques, telles que sa grande solubilité dans l'eau et sa capacité à former des sels stables. Il est souvent utilisé dans la recherche et les applications industrielles en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfamate de triméthylammonium peut être synthétisé par réaction de la triméthylamine avec l'acide sulfamique. La réaction se produit généralement en milieu aqueux et implique les étapes suivantes :

- Dissolution de l'acide sulfamique dans l'eau.

- Addition de triméthylamine à la solution.

- Agitation du mélange à température ambiante jusqu'à ce que la réaction soit terminée.

Méthodes de production industrielle : En milieu industriel, la production de sulfamate de triméthylammonium implique des étapes similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure des étapes de purification supplémentaires telles que la cristallisation ou la filtration pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : Le sulfamate de triméthylammonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les sulfonates correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines plus simples.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe sulfamate est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les bases fortes sont couramment utilisés.

Principaux produits formés :

Oxydation : Sulfonates et autres dérivés oxydés.

Réduction : Amines plus simples et composés apparentés.

Substitution : Divers sels d'ammonium substitués.

4. Applications de la recherche scientifique

Le sulfamate de triméthylammonium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Il sert d'agent stabilisant pour les protéines et les enzymes dans les essais biochimiques.

Médecine : Il est étudié pour ses propriétés antimicrobiennes potentielles et comme composant dans les formulations médicamenteuses.

Industrie : Il est utilisé dans la production de tensioactifs, de détergents et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du sulfamate de triméthylammonium implique son interaction avec des cibles moléculaires par le biais de liaisons ioniques et d'hydrogène. Le composé peut perturber les membranes cellulaires microbiennes, conduisant à la lyse et à la mort cellulaire. Dans les applications biochimiques, il stabilise les protéines en formant des liaisons ioniques avec les résidus d'acides aminés, maintenant ainsi leur conformation fonctionnelle.

Composés similaires :

Tétraméthylammonium : Structure similaire mais avec des propriétés de solubilité et de réactivité différentes.

Chlorure de choline : Un autre composé d'ammonium quaternaire avec des rôles biologiques distincts.

N-oxyde de triméthylamine : Connu pour son rôle dans la stabilisation des protéines mais diffère dans son comportement chimique.

Unicité : Le sulfamate de triméthylammonium se distingue par sa combinaison unique de stabilité, de solubilité et de réactivité. Sa capacité à former des sels stables et à participer à une variété de réactions chimiques en fait un composé polyvalent dans les applications de recherche et industrielles.

Applications De Recherche Scientifique

Trimethylammonium sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It serves as a stabilizing agent for proteins and enzymes in biochemical assays.

Medicine: It is explored for its potential antimicrobial properties and as a component in drug formulations.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of trimethylammonium sulfamate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In biochemical applications, it stabilizes proteins by forming ionic bonds with amino acid residues, thereby maintaining their functional conformation.

Comparaison Avec Des Composés Similaires

Tetramethylammonium: Similar in structure but with different solubility and reactivity properties.

Choline Chloride: Another quaternary ammonium compound with distinct biological roles.

Trimethylamine N-oxide: Known for its role in protein stabilization but differs in its chemical behavior.

Uniqueness: Trimethylammonium sulfamate stands out due to its unique combination of stability, solubility, and reactivity. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

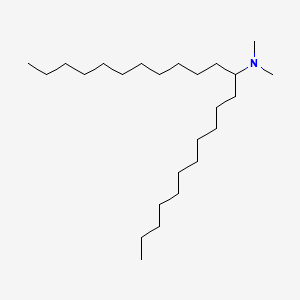

Propriétés

Numéro CAS |

6427-17-4 |

|---|---|

Formule moléculaire |

C3H12N2O3S |

Poids moléculaire |

156.21 g/mol |

Nom IUPAC |

N,N-dimethylmethanamine;sulfamic acid |

InChI |

InChI=1S/C3H9N.H3NO3S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |

Clé InChI |

HHMYYDMWYHOFLW-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C.NS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.